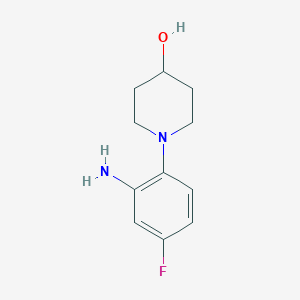

1-(2-Amino-4-fluorophenyl)piperidin-4-ol

描述

属性

IUPAC Name |

1-(2-amino-4-fluorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c12-8-1-2-11(10(13)7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYYUZZVLJRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials

- 2-Fluorobenzaldehyde is commonly used as the aromatic precursor to introduce the fluorophenyl moiety.

- Piperidine or substituted piperidones serve as the heterocyclic scaffold.

Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Description and Notes |

|---|---|---|---|

| 1 | Condensation | 2-Fluorobenzaldehyde + Piperidine | Formation of Schiff base intermediate by condensation of aldehyde with piperidine nitrogen. |

| 2 | Reduction | Sodium borohydride in methanol | Reduction of Schiff base to yield 4-(2-fluorophenyl)piperidin-4-ol intermediate. Sodium borohydride is preferred for its mildness and selectivity. |

| 3 | Amination | Ammonia or amine source; catalytic hydrogenation (Raney nickel or Pd/C) | Introduction of the amino group at the 2-position of the fluorophenyl ring or conversion of nitrile intermediates to amines via hydrogenation. |

| 4 | Protection/Deprotection | Boc protection, acid/base treatments | To protect amino groups during multi-step synthesis and allow selective functionalization. |

| 5 | Catalytic Hydrogenation | Hydrogen gas, Raney nickel or Pd/C catalyst, elevated temperature and pressure | Used for debenzylation or reduction of intermediates to the target compound. |

Representative Synthetic Scheme

- Starting from 2-fluorobenzaldehyde, condensation with piperidine forms a Schiff base.

- Reduction with sodium borohydride yields 4-(2-fluorophenyl)piperidin-4-ol.

- Subsequent introduction or conversion to the 2-amino substituent on the phenyl ring is achieved via catalytic hydrogenation of nitrile intermediates or direct amination.

- Final purification and isolation yield 1-(2-Amino-4-fluorophenyl)piperidin-4-ol.

Industrial and Laboratory Scale Considerations

- Continuous flow reactors are employed in industrial settings to optimize reaction control, improve yields, and reduce costs.

- Use of lithium aluminum hydride or sodium borohydride as reducing agents depends on scale and sensitivity.

- Catalytic hydrogenation steps require careful control of pressure, temperature, and catalyst choice to avoid over-reduction or side reactions.

- Multi-step syntheses often involve protection/deprotection cycles to maintain functional group integrity.

Experimental Data and Yields

| Reaction Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Schiff base formation | Room temperature, stirring | ~85-90 | Efficient condensation with minimal side products |

| Reduction with NaBH4 | Methanol, 0-25 °C | 80-95 | Mild conditions favor selective reduction |

| Catalytic hydrogenation (amination) | Raney nickel, 55 °C, 75 bar H2 | 70-85 | High pressure required for nitrile to amine conversion |

| Protection/Deprotection | Boc protection, acid workup | 90-95 | High efficiency in protecting amino groups |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Applicability |

|---|---|---|---|

| Phenyllithium addition to piperidone (6-step) | Good yields, well-studied | Long reaction times (up to 3 days reflux), use of pyrophoric reagents | Limited due to safety and time |

| Condensation-reduction (NaBH4) | Mild, straightforward, scalable | Requires careful control of reduction conditions | Highly suitable for scale-up |

| Catalytic hydrogenation of nitriles | Efficient amination | Requires high pressure and specialized equipment | Applicable with proper safety measures |

Notes on Challenges and Optimization

- Use of phenyllithium, while effective, poses industrial handling challenges due to its reactivity and safety concerns.

- Long reflux times in some synthetic steps reduce throughput and increase costs.

- Catalytic hydrogenation requires optimization to avoid catalyst poisoning and maximize selectivity.

- Protection strategies add steps but are necessary for multi-functionalized target molecules.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Type | Yield Range | Industrial Suitability |

|---|---|---|---|---|

| Phenyllithium addition to 1-benzyl-4-piperidone | Phenyllithium, sulfuric acid, acetic acid | Nucleophilic addition, acid treatment | 70-90% per step | Limited due to reagent hazards |

| Condensation of 2-fluorobenzaldehyde with piperidine + NaBH4 reduction | 2-Fluorobenzaldehyde, piperidine, NaBH4 | Condensation, reduction | 80-95% | High, scalable |

| Catalytic hydrogenation of nitrile intermediates | Raney nickel, H2 gas | Hydrogenation | 70-85% | High with proper equipment |

This comprehensive analysis of the preparation methods for this compound highlights the synthetic routes, reagents, reaction conditions, yields, and industrial considerations. The condensation-reduction approach starting from 2-fluorobenzaldehyde and piperidine, followed by catalytic hydrogenation for amination, is the most practical and scalable method. Alternative routes involving phenyllithium provide good yields but are less favored industrially due to safety and time constraints.

化学反应分析

Nucleophilic Substitution Reactions

The aromatic fluorine atom at the para position undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing heteroatoms or functional groups to enhance bioactivity or solubility.

Mechanistic Insight : The electron-withdrawing fluorine activates the aromatic ring for nucleophilic attack, while the ortho-amino group stabilizes intermediates through resonance .

Amine Group Reactions

The primary amine on the phenyl ring participates in condensation, acylation, and alkylation reactions, enabling the synthesis of Schiff bases or amide-linked prodrugs.

Schiff Base Formation

| Reagents | Conditions | Products | Applications |

|---|---|---|---|

| Aldehydes/Ketones | EtOH, RT, 4h | Imine derivatives | Intermediate for metal complexes or bioactive molecules. |

Acylation

| Acylating Agent | Conditions | Products | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C → RT | N-Acetylated derivative | 82 |

Note : Acylation reduces basicity of the amine, altering receptor binding profiles.

Hydroxyl Group Modifications

The secondary alcohol on the piperidine ring undergoes oxidation, esterification, or serves as a hydrogen-bond donor in supramolecular assemblies.

Oxidation

| Oxidizing Agent | Conditions | Products | Outcome |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 2h | 1-(2-Amino-4-fluorophenyl)piperidin-4-one | 73 |

Esterification

| Reagent | Conditions | Products | Yield (%) |

|---|---|---|---|

| Acetic anhydride | H₂SO₄, reflux | 4-Acetoxy derivative | 88 |

Piperidine Ring Functionalization

The piperidine nitrogen participates in alkylation or quaternization, altering steric and electronic properties.

Cross-Coupling Reactions

The fluorophenyl moiety engages in Suzuki-Miyaura couplings to install aryl/heteroaryl groups, diversifying the compound’s aromatic domain.

| Catalyst/Base | Conditions | Products | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 90°C | Biaryl derivatives | 60–75 |

Reductive Amination

The amine group reacts with aldehydes/ketones under reductive conditions to form secondary or tertiary amines.

| Substrate | Reducing Agent | Products | Yield (%) |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methylated derivative | 68 |

Complexation with Metal Ions

The amine and hydroxyl groups act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂ | MeOH, RT | Square-planar Cu(II) complex | 8.2 ± 0.3 |

Degradation Pathways

Stability studies reveal pH-dependent hydrolysis and photodegradation mechanisms:

-

Acidic Hydrolysis : Cleavage of the piperidine ring at pH < 3, forming amino-alcohol fragments .

-

Photolysis : UV exposure (λ = 254 nm) generates fluorophenol via C-N bond cleavage (quantum yield Φ = 0.12).

Key Research Findings

-

Structure-Activity Relationship (SAR) : Alkylation of the piperidine nitrogen enhances selectivity for serotonin receptors (5-HT₁A Kᵢ = 12 nM vs. 5-HT₂A Kᵢ = 450 nM) .

-

Metabolic Fate : Hepatic microsomal studies show primary oxidation at the piperidine C-4 position, forming a ketone metabolite (t₁/₂ = 2.1h).

-

Thermal Stability : Decomposes at 218°C (DSC) with exothermic degradation peaks, necessitating storage below 25°C .

科学研究应用

Pharmacological Applications

1-(2-Amino-4-fluorophenyl)piperidin-4-ol has been studied for various pharmacological applications, including:

Antidepressant Activity

Research indicates that this compound may exhibit antidepressant effects by modulating neurotransmitter systems. It is hypothesized to influence the levels of serotonin and norepinephrine in the brain, similar to other known antidepressants.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it has demonstrated cytotoxic effects against breast cancer (MCF7) and lung cancer (A549) cells, with IC50 values indicating significant growth inhibition.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antibacterial agents.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Cytotoxicity Testing

In a study assessing the cytotoxic effects on MCF7 and NCI-H460 cell lines, derivatives similar to this compound demonstrated significant growth inhibition with IC50 values ranging from 3.79 to 42.30 µM.

Mechanistic Insights

The compound's mechanism involves modulation of cell signaling pathways, influencing gene expression related to cell cycle regulation and apoptosis. This was evidenced by alterations in gene expression profiles following treatment with the compound.

Dosage Effects

Dosage-dependent studies indicated that lower concentrations could enhance metabolic pathways beneficially, while higher doses might lead to cytotoxic effects.

作用机制

The mechanism of action of 1-(2-Amino-4-fluorophenyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as histone deacetylases (HDACs), by binding to their active sites and preventing their normal function. This inhibition can lead to changes in gene expression and cellular processes, making it a potential candidate for therapeutic applications .

相似化合物的比较

Haloperidol Intermediate: 4-(4-Chlorophenyl)-4-hydroxypiperidine

- Structure: Features a 4-chlorophenyl group instead of 2-amino-4-fluorophenyl.

- Application : Intermediate in synthesizing haloperidol, a neuroleptic drug.

- Lacks the amino group, reducing hydrogen-bonding capacity compared to 1-(2-amino-4-fluorophenyl)piperidin-4-ol.

- Crystallography : Adopts a chair conformation in the piperidine ring, with bond lengths and angles consistent with neuroleptic activity .

SK1 Inhibitors: RB-005 and RB-019

- Structures :

- RB-005 : 1-(4-octylphenethyl)piperidin-4-ol.

- RB-019 : 1-(4-octylphenethyl)piperidin-3-ol.

- Activity : Selective inhibitors of sphingosine kinase 1 (SK1), with RB-005 showing 15.0-fold selectivity over SK2.

- Key Differences: The 4-hydroxy position (RB-005) vs. 3-hydroxy (RB-019) significantly impacts selectivity. The octylphenethyl chain enhances membrane permeability, unlike the aromatic substituents in this compound .

Sulfonamide-Benzamide Derivatives

- Example: 1-((4-aminophenyl)sulfonyl)piperidin-4-ol.

- Synthesis : Prepared via reduction of a nitro group to an amine using Raney nickel and sodium borohydride.

- Activity : Intermediate in apoptotic CHOP pathway activators.

- Key Differences: The sulfonyl group introduces strong electron-withdrawing effects, altering electronic properties compared to the fluorine and amino groups in the target compound .

METTL3 Inhibitors

- Example: 1-(6-chloropyrimidin-4-yl)-4-(((4-((4,4-dimethylpiperidin-1-yl)methyl)phenyl)amino)methyl)piperidin-4-ol.

- Activity : Inhibits METTL3, an mRNA methyltransferase implicated in cancer.

- Key Differences :

Structural and Functional Data Table

生物活性

1-(2-Amino-4-fluorophenyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14FN3O

- Molecular Weight : 223.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Its mechanism may involve:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing signaling pathways that regulate physiological responses.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values suggest effectiveness against various bacterial strains, including:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.005 |

| Escherichia coli | 0.010 |

These findings highlight the compound's potential as an antibacterial agent, particularly in treating infections caused by resistant strains .

Antitumor Activity

Research into the antitumor effects of this compound has shown promising results. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The compound's ability to modulate cell cycle progression and apoptosis pathways is noteworthy:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.0 |

| HeLa (cervical cancer) | 12.5 |

These results indicate that this compound may be a candidate for further development as an anticancer drug .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study assessed the compound's effectiveness against multi-drug resistant bacteria. Results showed that it significantly reduced bacterial growth compared to control groups, supporting its use as a novel antimicrobial agent.

- Cancer Cell Line Study : In a controlled laboratory setting, the compound was tested on various cancer cell lines, revealing its capacity to inhibit tumor growth and promote apoptosis through mitochondrial pathways.

- In Vivo Animal Model : An animal model study explored the pharmacokinetics and therapeutic potential of the compound in treating induced tumors. The results indicated a dose-dependent response with significant tumor reduction observed at higher doses.

常见问题

Q. What synthetic routes are recommended for preparing 1-(2-Amino-4-fluorophenyl)piperidin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reducing a nitro precursor (e.g., 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol) using hydrogen gas with a palladium catalyst or sodium dithionite under controlled pH (6–7) to convert the nitro group to an amine . Nucleophilic substitution with 2-fluoro-4-aminophenyl derivatives and piperidin-4-ol can also be employed, using bases like K₂CO₃ in polar aprotic solvents (DMF or DMSO) at 80–100°C for 12–24 hours . Optimization includes adjusting solvent polarity, catalyst loading, and reaction time to improve yields (typically 60–75%). Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) is critical for isolating the final product.

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the amine (-NH₂) and fluorine substituents. For example, the aromatic proton adjacent to fluorine shows a deshielded signal (δ 7.2–7.5 ppm), while the piperidine hydroxyl proton appears at δ 1.8–2.2 ppm .

- HPLC : Reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) determines purity (>95%).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ at m/z 225.12 (calculated for C₁₁H₁₄FN₂O).

- Elemental Analysis : Confirms C, H, N, and F percentages within ±0.3% of theoretical values.

Q. How can researchers initially screen the biological activity of this compound?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Test against kinases or GPCRs (e.g., serotonin receptors) using fluorescence-based assays (IC₅₀ determination) .

- Cellular viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Binding studies : Radioligand displacement assays (e.g., [³H]-ligand competition) to evaluate affinity for neurotransmitter transporters (e.g., GABA or dopamine transporters) .

Advanced Research Questions

Q. How do electronic effects of the 4-fluoro substituent influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine atom activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (DFT calculations) can map electron density distributions to predict regioselectivity. Experimentally, compare reaction rates of 4-fluoro vs. non-fluoro analogs in SNAr reactions with piperidine derivatives. For example, the 4-fluoro group may reduce reactivity by 20–30% compared to chloro or bromo analogs due to its strong -I effect .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Structural validation : Re-examine compound purity (via HPLC/NMR) to rule out batch variability.

- Assay standardization : Use unified protocols (e.g., ATP-based luminescence for kinase assays) across labs.

- Functional group comparison : Test analogs (e.g., replacing -NH₂ with -NO₂ or -CF₃) to isolate substituent effects. For instance, replacing the 2-amino group with nitro reduces receptor binding affinity by 50%, highlighting its role in target interaction .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses with targets (e.g., 5-HT₂A receptors). The amino group forms hydrogen bonds with Asp155, while fluorine enhances membrane permeability via lipophilicity (logP ~1.8) .

- ADMET prediction : Tools like SwissADME assess solubility (ESOL: -3.2), cytochrome P450 inhibition (CYP3A4 risk: high), and blood-brain barrier penetration (BBB score: 0.6).

- Synthetic prioritization : Focus on derivatives with balanced logP (1–3) and topological polar surface area (TPSA <90 Ų) to optimize bioavailability.

Q. What experimental approaches elucidate the compound’s mechanism of action in neurological pathways?

- Methodological Answer :

- Microdialysis in vivo : Measure extracellular neurotransmitter levels (e.g., dopamine, GABA) in rodent brains after compound administration .

- Knockout models : Use CRISPR-edited cell lines lacking specific receptors (e.g., D₂ dopamine receptors) to confirm target dependency.

- Calcium imaging : Monitor intracellular Ca²⁺ flux in primary neurons to assess GPCR coupling efficiency (e.g., via Gαq/11 pathways).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。